REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]2[C:3]=1[C:4](=O)[NH:5][C:6]([CH3:13])=[N:7]2.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O.[Pd]>[F:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[C:8]2[C:3]=1[CH:4]=[N:5][C:6]([CH3:13])=[N:7]2 |f:2.3|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(NC(=NC2=C(C=C1)F)C)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
is stirred for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are removed azeotropically with toluene in a vacuum
|
Type
|
ADDITION
|
Details
|
The residue is mixed with 40 ml of a 25% ammonia solution
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice, and it
|
Type
|
ADDITION
|
Details
|
It is diluted with water
|
Type
|
EXTRACTION
|
Details
|
It is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
1.7 g of 4-chloro-5,8-difluoro-2-methylquinazoline, which is dissolved in 60 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
5 ml of triethylamine, is obtained quantitatively
|
Type
|
STIRRING
|
Details
|
it is shaken for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
(480 ml hydrogen absorption) under a hydrogen atmosphere at normal pressure
|
Type
|
CUSTOM
|
Details
|
Catalyst is removed from the solution by means of filtration on Celite, whereby it
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NC(=NC2=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |